2-(Hydroxymethyl)-5-iodophenol
Overview
Description
The hydroxymethyl group is a functional group consisting of a methylene bridge bonded to a hydroxyl group . This makes the hydroxymethyl group an alcohol . The iodophenol part suggests that this compound is a type of phenol, which is a class of chemical compounds consisting of a hydroxyl group (-OH) bonded directly to an aromatic hydrocarbon group.
Synthesis Analysis
While specific synthesis methods for “2-(Hydroxymethyl)-5-iodophenol” were not found, similar compounds such as tris(hydroxymethyl)aminomethane have been synthesized through various methods .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would likely be influenced by the presence of the hydroxymethyl and iodophenol groups. For instance, the hydroxymethyl group is known to influence properties such as hardness, topography, and hydrophilicity .Scientific Research Applications
Infrared Spectrum and Stability Analysis
Research conducted by Nagata et al. (2004) explored the infrared spectrum of 2-hydroxyphenyl, produced from 2-iodophenol, highlighting its less stability compared to phenoxyl. This study provides insights into the chemical behavior and spectrum properties of compounds related to 2-(Hydroxymethyl)-5-iodophenol, which are significant in the field of chemical physics (Nagata et al., 2004).
DNA Base Modification and Epigenetics
Dai et al. (2011) discuss the synthesis of phosphoramidites from 5-iodo-2'-deoxyuridine, relevant to the study of DNA base modifications in epigenetics. This research is vital for understanding the roles of such modifications in gene activity and nuclear reprogramming (Dai et al., 2011).
Chemiluminescence in Peroxidase-Catalyzed Reactions
Kuroda et al. (2000) investigated the enhancement of peroxidase-catalyzed chemiluminescence reactions using phenolic compounds, including 4-iodophenol. Such studies are significant in analytical chemistry for the development of sensitive detection methods (Kuroda et al., 2000).
Antioxidant Activity and Food Chemistry
Chen et al. (2014) examined the formation of 5-(hydroxymethyl)furan-2-carbaldehyde during the hydrolysis of phenolics in plant foods. This study is relevant to food chemistry, particularly in understanding the antioxidant activities and chemical transformations in plant-based foods (Chen et al., 2014).
Electrochemical Biosensing and DNA Hydroxymethylation
Zhou et al. (2015) developed an electrochemical biosensor for DNA hydroxymethylation detection, a field crucial for understanding epigenetic modifications in mammals. This research contributes to the development of sensitive and selective methods for DNA analysis (Zhou et al., 2015).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
2-(hydroxymethyl)-5-iodophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7IO2/c8-6-2-1-5(4-9)7(10)3-6/h1-3,9-10H,4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUQDFDJCPQKKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7IO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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